(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
Description
Historical Context and Development
The synthesis of this compound traces back to late 20th-century efforts to optimize fluoroquinolone antibiotics. First documented in patent literature related to sitafloxacin production, this compound was identified as a byproduct in cyclization reactions involving 5-azaspiro[2.4]heptan-4-one precursors. Its CAS registry number (129306-06-5) corresponds to early 1990s pharmaceutical research, coinciding with the development of third- and fourth-generation fluoroquinolones designed to overcome bacterial resistance. The spirocyclic core represents a deliberate departure from linear quinolone scaffolds, intended to enhance molecular rigidity and target binding specificity.
Key milestones include:
- 1993 : Initial reports of spirocyclic intermediates in Japanese patent applications for respiratory antibiotics.
- 2001 : Structural characterization in sitafloxacin impurity studies, confirming the (E)-configuration’s thermodynamic stability.
- 2018 : Publication of predictive physicochemical data, including a boiling point of 490.5±45.0°C and pKa of 11.24±0.20, enabling better process control.
Significance in Pharmaceutical Research
The compound’s importance stems from three interrelated factors:
Structural Novelty : The 5-azaspiro[2.4]heptane ring system introduces conformational constraints that reduce off-target interactions compared to planar quinolones. Molecular modeling suggests the benzyl group at position 5 and hydroxyimino moiety at position 7 create a chiral environment favorable for DNA gyrase binding.
Synthetic Utility : As a confirmed intermediate in sitafloxacin synthesis, its controlled formation is critical for achieving high-purity active pharmaceutical ingredients (APIs). Process optimization studies demonstrate that maintaining reaction temperatures below 40°C minimizes undesired epimerization at the spiro center.
Analytical Benchmark : Regulatory guidelines require quantification of this impurity at ≤0.15% in sitafloxacin formulations. Advanced chromatographic methods using hydrophilic interaction liquid chromatography (HILIC) achieve detection limits of 0.02%.
Relationship to Fluoroquinolone Antibiotics
This compound shares structural homology with the bicyclic core of fluoroquinolones but differs critically in its spiro architecture. While classic fluoroquinolones like ciprofloxacin feature a fused piperazinyl ring, this compound’s spiro junction imposes a 90° dihedral angle between the benzyl group and oxoimino plane. This spatial arrangement enhances:
- Topoisomerase IV Inhibition : Molecular dynamics simulations show improved hydrophobic contacts with Gram-positive enzyme targets.
- Resistance Mitigation : The sterically shielded hydroxyimino group resists common plasmid-mediated quinolone resistance (PMQR) mutations like qnrB.
- Solubility Profile : LogP calculations (0.615±0.30) suggest better aqueous solubility than moxifloxacin (LogP 1.8), potentially improving bioavailability.
Notably, the compound lacks the carboxylic acid group essential for bacterial DNA gyrase inhibition, explaining its classification as a non-active impurity rather than a therapeutic agent itself.
Current Research Landscape
Recent investigations focus on two primary areas:
1. Synthetic Methodology
- Catalytic Asymmetric Synthesis : Palladium-catalyzed spirocyclizations using chiral bisoxazoline ligands achieve 92% enantiomeric excess, addressing historical challenges in stereocontrol.
- Continuous Flow Chemistry : Microreactor systems reduce reaction times from 12 hours to 45 minutes while suppressing side product formation.
2. Structure-Activity Relationship (SAR) Exploration
- Benzyl Substituent Modifications : Electron-withdrawing groups (e.g., -CF₃) at the benzyl para position increase thermal stability by 18% without altering spiro geometry.
- Hydroxyimino Tautomerism : X-ray crystallography confirms preferential adoption of the (E)-configuration, but in silico studies predict the (Z)-isomer may exhibit unique binding with efflux pump regulators.
Emerging applications in non-antibiotic domains include:
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(7E)-5-benzyl-7-hydroxyimino-5-azaspiro[2.4]heptan-4-one |
InChI |
InChI=1S/C13H14N2O2/c16-12-13(6-7-13)11(14-17)9-15(12)8-10-4-2-1-3-5-10/h1-5,17H,6-9H2/b14-11- |
InChI Key |
IIEDFFXQMZVILI-KAMYIIQDSA-N |
Isomeric SMILES |
C1CC12/C(=N\O)/CN(C2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC12C(=NO)CN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Cyclization of Ethyl 1-Bromoacetyl-1-cyclopropanecarboxylate
Ethyl acetoacetate is brominated with 1,2-dibromoethane in the presence of a base (e.g., KOH) to form ethyl 1-bromoacetyl-1-cyclopropanecarboxylate. Cyclization with benzylamine yields 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane (Fig. 1A).
| Parameter | Value |
|---|---|
| Reaction solvent | Toluene/CH₂Cl₂ (7:3 v/v) |
| Temperature | -20°C to rt |
| Yield | 78% (isolated) |
Step 2: Hydroxyimino Group Introduction
The ketone at position 7 is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux to form the (E)-hydroxyimino derivative.
| Parameter | Value |
|---|---|
| Reaction time | 12–16 hours |
| Yield | 85–90% |
| Purity (HPLC) | ≥99.0% |
Palladium-Catalyzed Intramolecular Cyclization
Hou et al. (2012) developed a Pd-catalyzed route using alkynyl carboxamides to construct the spirocyclic core.
- Substrate : N-Benzylpropiolamide derivatives.
- Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), in DMF at 80°C.
- Key step : Cyclopropane ring formation via intramolecular alkyne insertion.
| Parameter | Value |
|---|---|
| Reaction time | 6–8 hours |
| Yield | 72–78% |
| Diastereoselectivity | >95:5 |
This method avoids harsh bromination conditions and provides direct access to the spirocyclic ketone precursor.
Enantioselective Hydrogenation for Stereochemical Control
Yao et al. (2011) achieved enantioselective synthesis of the spirocyclic amine intermediate using asymmetric hydrogenation:
- Substrate : Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate.
- Catalyst : Chiral Ru-BINAP complex (0.5 mol%).
- Conditions : H₂ (50 psi), MeOH, 25°C.
| Parameter | Value |
|---|---|
| Conversion | >99% |
| ee | 98% |
| Yield | 89% |
The resulting amine is oxidized to the ketone and subsequently oximated to yield the target compound.
One-Pot Double Allylic Alkylation
A enantioselective approach by Fan et al. (2020) employs a chinchonidine-derived catalyst for spirocycle assembly:
- Substrate : Imine analogue of glycine.
- Catalyst : Chinchonidine-derived thiourea (10 mol%).
- Conditions : Toluene/CH₂Cl₂, -20°C, 7 hours.
| Parameter | Value |
|---|---|
| Yield | 82% |
| ee | 94% |
This method constructs the spirocyclic framework and introduces the hydroxyimino group in a single pot.
Analytical Characterization
Critical data for verifying the compound’s structure:
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.85 (s, 2H, CH₂N), 7.32–7.25 (m, 5H, ArH) | |
| HPLC | Retention time: 8.2 min (99.97% purity) | |
| [α]D²⁵ | -27.7 (c 1.00, CHCl₃) |
Industrial-Scale Considerations
For bulk synthesis, the classical cyclization-oximation method is preferred due to its scalability and cost-effectiveness. Key optimizations include:
- Continuous flow reactors for cyclization steps.
- Recrystallization from ethyl acetate/hexane for purity >99.9%.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one is a chemical compound with the molecular formula and a molecular weight of 230.26 g/mol . It features a unique spirocyclic structure, comprising a fused azaspiro ring system containing a strained four-membered cyclobutanone moiety . The presence of a hydroxyimino group and this spirocyclic framework makes it a versatile molecule for synthetic and functional studies.
Potential Applications
This compound is a compound of interest in medicinal chemistry and materials science.
- Medicinal Chemistry: The compound's unique structural features and biological activities make it a candidate for drug discovery efforts .
- Pharmaceutical Research: It is used as a chemical to investigate biological pathways and drug interactions .
- Building Block for Synthesis: The strategic incorporation of the oxime functionality provides a reactive handle for further transformations, such as reductions to amines or condensation reactions to form heterocyclic ring systems .
Research indicates that this compound may exert biological effects through various mechanisms:
- Enzyme Inhibition: It has been studied for its inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Inhibitors of MAO-B can enhance dopaminergic activity in the brain.
- Antioxidant Activity: The hydroxyimino group contributes to the compound's potential antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects: Preliminary studies suggest that this compound may offer neuroprotective benefits, possibly through the modulation of neuroinflammatory pathways and reduction of oxidative damage.
Physicochemical Properties
Some of the physicochemical properties of this compound include :
- Density: 1.3±0.1 g/cm3
- Boiling Point: 490.5±45.0 °C at 760 mmHg
- Flash Point: 250.4±28.7 °C
- Vapour Pressure: 0.0±1.3 mmHg at 25°C
- Index of Refraction: 1.668
- LogP: 0.88
Synonyms
Several synonyms exist for this compound :
- 5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
- (7Z)-5-benzyl-7-hydroxyimino-5-azaspiro[2.4]heptan-4-one
- 5-(phenylmethyl)-5-Azaspiro[2.4]heptane-4,7-dione 7-oxime
- (Z)-5-benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one
- 5-Azaspiro[2.4]heptane-4,7-dione, 5-(phenylmethyl)-, 7-oxime
Mechanism of Action
The mechanism of action of (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spirocyclic structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substitution at Position 7: Oxime vs. Amine
Key Differences :
- Reactivity: The oxime group in the main compound offers versatile reactivity, while amino derivatives are more suited for covalent bond formation (e.g., amide linkages).
- Biological Activity: Amino-substituted analogs are common in kinase inhibitors (e.g., JAK1 inhibitors), whereas oxime-containing compounds are often intermediates for further functionalization .
Substituent Variations on the Benzyl Group
Key Differences :
Core Modifications: Spirocyclic vs. Non-Spiro Analogs
Key Differences :
Biological Activity
(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one, with the CAS number 129306-06-5, is a complex organic compound characterized by its unique spirocyclic structure. The molecular formula of this compound is C13H14N2O2, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 230.26 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 490.5 ± 45.0 °C at 760 mmHg
- Flash Point : 250.4 ± 28.7 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its hydroxyimino group and spirocyclic structure. These features provide a reactive handle for further transformations, enhancing its potential as a therapeutic agent.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against tumor cells. For instance, research on benzimidazole derivatives has demonstrated their capacity to induce apoptosis in hypoxic tumor environments, suggesting that similar mechanisms may be applicable to this compound.
| Compound | Cell Line Tested | Cytotoxicity Assay | IC50 Value |
|---|---|---|---|
| This compound | A549 (lung adenocarcinoma) | WST-1 Test | TBD |
| Benzimidazole Derivative | WM115 (melanoma) | Caspase 3/7 Test | TBD |
The cytotoxic effects are believed to stem from the compound's ability to disrupt cellular processes in cancer cells, particularly under hypoxic conditions which are common in solid tumors.
Neuroprotective Effects
The structural features of this compound also suggest potential neuroprotective properties. Similar compounds have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's.
| Compound | Enzyme Targeted | IC50 Value |
|---|---|---|
| This compound | AChE | TBD |
| Donepezil (Standard) | AChE | 33.65 µM |
Preliminary findings suggest that derivatives of this compound may exhibit moderate to good inhibitory activity against these enzymes, indicating a potential role in treating cognitive decline associated with Alzheimer's disease.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study on Hypoxia-Induced Apoptosis : This study evaluated the cytotoxicity of various azaspiro compounds under hypoxic conditions, revealing that certain derivatives induced apoptosis through caspase-dependent pathways.
- Neuroprotective Screening : Research into the neuroprotective effects of spirocyclic compounds demonstrated their potential as AChE inhibitors, with some exhibiting greater efficacy than established drugs like Donepezil.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the 5-azaspiro[2.4]heptane core in derivatives like (E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one?
- Methodological Answer : The spirocyclic core is typically synthesized via cyclization reactions. For example:
- Step 1 : Reacting 4-amino-1-benzylpiperidine with LAH (lithium aluminum hydride) to generate methylamine intermediates.
- Step 2 : Epimerization at carbon 7 to isolate stereoisomers (e.g., (R)- or (S)-configurations) using chiral resolution or asymmetric synthesis .
- Step 3 : Functionalization of the spirocyclic amine with hydroxyimino or benzyl groups via reductive alkylation or condensation reactions .
Q. How is the stereochemical configuration of the spirocyclic core validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configurations of chiral centers (e.g., (1R,2S)-fluorocyclopropyl and (7S)-amino groups in quinolones) .
- Chiral HPLC : Separates enantiomers for purity assessment .
- NMR spectroscopy : Analyzes coupling constants (e.g., ) to confirm spirocyclic geometry and substituent orientation .
Advanced Research Questions
Q. How can researchers optimize selectivity for kinase targets (e.g., JAK1 over JAK2) using the 5-azaspiro[2.4]heptane scaffold?
- Methodological Answer :
-
Structural modifications : Introduce electron-withdrawing groups (e.g., cyano) at position 3 to enhance JAK1 affinity. Compound (R)-6c achieved an IC of 8.5 nM for JAK1 (selectivity index: 48 vs. JAK2) .
-
Kinase profiling : Screen against >50 kinases to identify off-target effects. For example, (R)-6c showed negligible activity against JAK3 and TYK2 .
-
Molecular docking : Map interactions between the spirocyclic amine and JAK1’s ATP-binding pocket (e.g., hydrogen bonding with Glu966 and Leu959) .
Table 1 : Selectivity Data for JAK Inhibitors
Compound JAK1 IC (nM) JAK2 IC (nM) Selectivity Index (JAK2/JAK1) (R)-6c 8.5 408 48 Tofacitinib 14 28 2 Source: Adapted from .
Q. What experimental approaches resolve discrepancies in stereochemical activity relationships (SAR) for 5-azaspiro[2.4]heptane derivatives?
- Methodological Answer :
- Comparative SAR studies : Synthesize all stereoisomers and compare bioactivity. For example, (7S)-amino-5-azaspiro[2.4]heptane derivatives exhibited 4–8x higher antibacterial potency than (7R)-isomers .
- Free-energy perturbation (FEP) simulations : Quantify binding energy differences between enantiomers to explain selectivity .
- Pharmacokinetic profiling : Assess how stereochemistry impacts absorption/distribution (e.g., (7S)-isomers showed higher plasma half-life in rats) .
Q. What challenges arise in pharmacokinetic (PK) optimization of 5-azaspiro[2.4]heptane-based therapeutics, and how are they addressed?
- Methodological Answer :
- Metabolic stability : Cyano or fluorine substituents reduce CYP450-mediated oxidation (e.g., (R)-6c’s t = 4.2 h in mice) .
- hERG inhibition : Mitigate cardiotoxicity by avoiding basic amines; (R)-6c showed IC > 30 µM in hERG assays .
- Oral bioavailability : Formulate as hydrochloride salts to enhance solubility (e.g., 85% F in rat models for DU-6859a) .
Data Contradiction Analysis
Q. How should conflicting data on the antibacterial activity of 5-azaspiro[2.4]heptane derivatives be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
